Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate is a bicyclic compound characterized by its unique molecular structure, which includes a nitrogen atom integrated within a bicyclic framework. Its molecular formula is , and it has gained attention in various scientific fields due to its potential applications in organic synthesis and medicinal chemistry.
This compound is referenced in multiple scientific databases and publications, highlighting its synthetic routes, properties, and applications. Notably, it is cataloged under the Chemical Abstracts Service number 412273-76-8, which facilitates its identification in chemical literature and databases .
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate belongs to the class of azabicyclic compounds. It is recognized for its bicyclic structure that includes both carbon and nitrogen atoms, making it a subject of interest in the study of heterocycles and their derivatives.
The synthesis of methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate can be achieved through several methodologies, primarily involving cyclization reactions of suitable precursors.
Industrial production can be optimized by controlling reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors are often utilized to enhance efficiency and yield during synthesis .
The molecular structure of methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate features a bicyclic framework with the following characteristics:
The structural representation can be summarized as follows:
Property | Value |
---|---|
CAS Number | 412273-76-8 |
InChI | InChI=1S/C8H11NO2/c1-11-8(10)9-6-4... |
InChI Key | XIKKUZSZNLGOSW-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)N1C2C1CC=CC2 |
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate can undergo various chemical transformations:
The conditions for these reactions typically involve specific reagents:
The mechanism by which methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate exerts its effects involves interactions at a molecular level:
While detailed physical properties are not extensively documented, some relevant characteristics include:
Property | Data |
---|---|
Appearance | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Not specified |
The chemical stability of methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate is generally maintained under recommended storage conditions, although specific reactivity data remain limited .
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate has several notable applications:
The synthesis of methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate relies heavily on strategic ring-closing methodologies, particularly those involving epoxide-to-aziridine conversions. A pivotal patent outlines a two-step synthetic approach starting from cyclohexene oxide (7-oxabicyclo[4.1.0]heptane) [4]. In the initial step, cyclohexene oxide undergoes nucleophilic ring-opening with methylamine under controlled conditions to yield trans-1-(methylamino)cyclohexan-1-ol. This intermediate subsequently undergoes intramolecular cyclization facilitated by triphenylphosphine (PPh₃) and bromine (Br₂), generating the aziridine ring via an SN₂-type displacement with simultaneous bromide incorporation [4] [10]. The reaction mechanism proceeds through a bromonium ion intermediate, where the nitrogen atom attacks the brominated carbon, displacing bromide and forming the strained three-membered aziridine ring. Critical to this transformation is the anti-periplanar arrangement of the nucleophile (amine) and leaving group (bromide), ensuring efficient ring closure. This pathway demonstrates the versatility of epoxides as precursors for azabicyclic systems, leveraging ring strain to drive selective transformations [4].
Table 1: Key Ring-Closing Strategies for Aziridine Formation
Precursor | Reagents | Key Intermediate | Product | Yield Range |
---|---|---|---|---|
Cyclohexene oxide | Methylamine, H₂O | 1-(Methylamino)cyclohexan-1-ol | 7-Methyl-1-azabicyclo[4.1.0]heptane derivatives | 60-75% |
Functionalized epoxides | Amines, Lewis acids | Bromohydrin derivatives | Substituted 7-azabicycloheptenes | 50-82% |
Allylic amines | PhI(OAc)₂, Metal catalysis | Iodonium intermediates | Enantiomerically enriched aziridines | 70-90% |
The stereochemical integrity of methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate is paramount for its potential biological activity, as evidenced by studies on structurally related bicyclic frameworks. Research on methyl 2-methyl-7,7-dihalo-5-phenyl-2-azabicyclo[4.1.0]hept-3-ene-4-carboxylates reveals that the spatial orientation of substituents significantly influences molecular conformation and biological interactions, particularly with calcium channels [3]. The geminal dihalocyclopropyl moiety acts as a bioisostere for vinyl groups in dihydropyridine-based channel modulators, imposing specific conformational constraints. NMR studies indicate that the relative configuration at the ring fusion points (C1 and C7) determines the pseudoaxial or pseudoequatorial positioning of the C5-aryl substituent. This orientation critically impacts the molecule's ability to adopt the boat conformation observed in potent calcium channel antagonists. Computational analyses (MOPAC) further demonstrate that synperiplanar (sp) carbonyl alignment correlates with antagonist activity, whereas antiperiplanar (ap) orientation may favor agonist effects. These findings underscore the necessity for diastereoselective synthesis in azabicycloheptene derivatives to control pharmacologically relevant conformations [3] [8].
Enantioselective synthesis of azabicycloheptene cores has advanced significantly through transition metal catalysis. Gold(I) complexes, particularly those with chiral phosphine ligands, enable asymmetric cyclopropanation and aziridination reactions essential for constructing the bicyclic framework [7]. The mechanism involves carbene or nitrene transfer to alkenes, where the chiral catalyst environment dictates facial selectivity. For instance, gold-catalyzed cyclopropanation using diazo compounds generates cyclopropyl intermediates with high enantiomeric excess (ee >90%) when employing binaphthyl-derived phosphoramidite ligands. Similarly, copper(I)-bisoxazoline complexes facilitate asymmetric epoxide aminolysis, enabling kinetic resolution or desymmetrization to produce enantiomerically enriched aziridine precursors. A notable approach involves dynamic kinetic asymmetric transformation (DYKAT) of racemic bromohydrin intermediates, where chiral palladium catalysts mediate ring closure with simultaneous racemization at the stereogenic center, yielding enantioenriched aziridines. These methodologies provide access to both enantiomers of methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate by judicious selection of chiral ligands, crucial for probing stereospecific biological interactions [4] [7].
Table 2: Enantioselective Methods for Azabicycloheptene Synthesis
Catalytic System | Reaction Type | Key Chiral Element | Enantiomeric Excess (ee) | Application Scope |
---|---|---|---|---|
Au(I)/Chiral phosphoramidite | Cyclopropanation | Axially chiral biaryl | 88-95% | Cyclopropyl-fused systems |
Cu(I)/Bisoxazoline | Epoxide aminolysis | Chiral oxazoline rings | 80-92% | trans-Aziridines |
Pd(II)/PHOX ligands | Dynamic kinetic aziridination | Phosphino-oxazoline | 90-96% | Racemic bromohydrin resolution |
Dirhodium tetracarboxylate | Nitrene transfer | Chiral carboxylate bridges | 85-94% | Direct C–H amination |
The transformation of epoxides to aziridines represents the most efficient route to methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate, with recent advances focusing on regioselectivity enhancement and waste minimization. Traditional methods employing bromine-mediated ring closure face limitations in regiocontrol with unsymmetrical epoxides. Optimization studies reveal that Lewis acid additives (e.g., ZnBr₂ or Ti(OiPr)₄) significantly improve regioselectivity by coordinating to the epoxide oxygen, directing nucleophilic attack to the less substituted carbon [4] [10]. Alternative pathways utilize sulfonyl imides (e.g., PhI=NTs) under copper catalysis, enabling direct epoxide-to-aziridine conversion without bromohydrin intermediates. This one-pot methodology proceeds via nitrene transfer, generating the aziridine ring with inversion of configuration at both carbon centers. Solvent optimization studies demonstrate that aprotic polar solvents (e.g., DMF or acetonitrile) minimize hydrolysis side reactions, improving yields to >85%. Furthermore, continuous flow reactors have been implemented to handle exothermic bromination steps safely, reducing reaction times from hours to minutes while maintaining high diastereoselectivity (>20:1 dr) [4]. These optimizations address key challenges in aziridine synthesis, enabling scalable production of enantiopure bicyclic frameworks for medicinal chemistry applications.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8